![molecular formula C14H19IO3 B13562150 Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a bicyclo[1.1.1]pentane derivative, followed by a series of reactions to introduce the ethyl ester and oxabicyclohexane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学的研究の応用
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .
類似化合物との比較
Similar Compounds
- 1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
Ethyl 1-((3-iodobicyclo[111]pentan-1-yl)methyl)-2-oxabicyclo[211]hexane-4-carboxylate stands out due to its combination of the bicyclo[11This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C14H19IO3 |
|---|---|
分子量 |
362.20 g/mol |
IUPAC名 |
ethyl 1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H19IO3/c1-2-17-10(16)12-7-14(8-12,18-9-12)6-11-3-13(15,4-11)5-11/h2-9H2,1H3 |
InChIキー |
RVYJMWZKHPGHHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2)CC34CC(C3)(C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


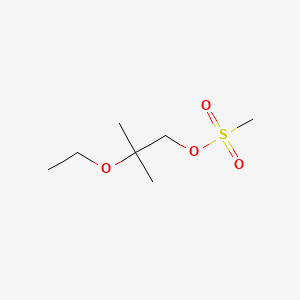

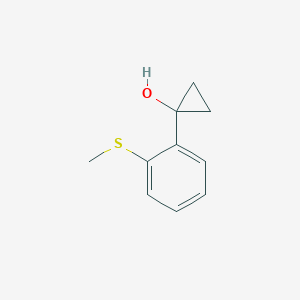
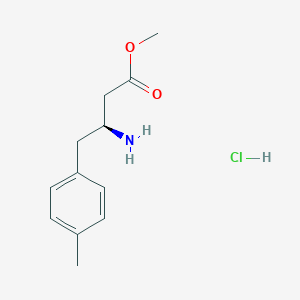
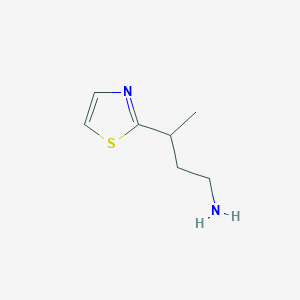
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
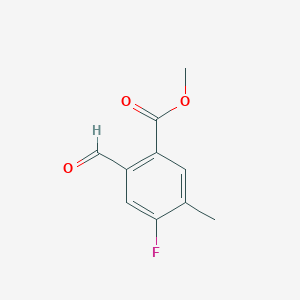
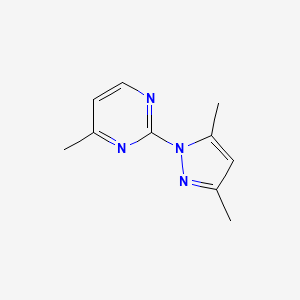

![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
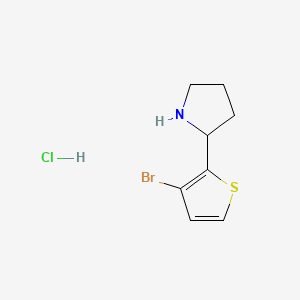

![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

